

Application Notes and Protocols for AT-121 Hydrochloride in Mouse Models

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Compound of Interest

Compound Name: AT-121 hydrochloride

Cat. No.: B12414561

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Introduction

AT-121 is a bifunctional agonist targeting the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1][2][3] This dual mechanism of action has demonstrated potent analgesic effects in preclinical studies without the adverse effects commonly associated with traditional opioids, such as respiratory depression and addiction.[2][3] These application notes provide detailed dosing guidelines and experimental protocols for the use of **AT-121 hydrochloride** in mouse models of nociception.

Quantitative Data Summary

The following tables summarize key quantitative data for **AT-121 hydrochloride** and related compounds, providing a basis for experimental design.

Table 1: In Vitro Receptor Binding and Functional Activity of AT-121

Receptor	Assay	Species	Value	Units	Reference
NOP	Ki	Human	3.67	nM	
MOR	Ki	Human	16.49	nM	
NOP	GTPyS	Human	Partial Agonist	-	
MOR	GTPyS	Human	Partial Agonist	-	

Table 2: In Vivo Dosing Guidelines for AT-121 and Comparators

Compound	Species	Route of Administration	Effective Dose Range	Application	Reference
AT-121	Rhesus Monkey	Subcutaneous (s.c.)	0.003 - 0.03	Antinociception	
Morphine	Mouse	Intraperitoneal (i.p.)	0.1 - 10	Antinociception (Orofacial Formalin Test)	
KGNO1 (MOR/NOP agonist)	Mouse	Subcutaneous (s.c.)	0.49 - 1.22	Inflammatory Pain	
Morphine	Mouse	Subcutaneous (s.c.)	2.25	Antinociception (Hot Plate)	

Experimental Protocols

Protocol 1: Preparation of AT-121 Hydrochloride for Subcutaneous Injection

This protocol describes the preparation of **AT-121 hydrochloride** for subcutaneous administration in mice. Due to the limited information on the solubility of **AT-121 hydrochloride**

in aqueous solutions, a vehicle containing a small amount of DMSO may be necessary.

Materials:

- **AT-121 hydrochloride**
- Dimethyl sulfoxide (DMSO), sterile
- Sterile physiological saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes (1 mL)
- Sterile needles (25-27 gauge)

Procedure:

- **Vehicle Preparation:** Prepare a stock solution of 10% DMSO in sterile physiological saline. For example, to prepare 1 mL of vehicle, mix 100 μ L of sterile DMSO with 900 μ L of sterile saline.
- **Drug Dissolution:**
 - Weigh the required amount of **AT-121 hydrochloride** and place it in a sterile microcentrifuge tube.
 - Add a small volume of the 10% DMSO vehicle to the tube.
 - Vortex thoroughly to dissolve the compound. If necessary, brief sonication can be used to aid dissolution.
 - Once dissolved, add the remaining volume of the 10% DMSO vehicle to achieve the final desired concentration.
- **Final Concentration and Dosing Volume:**

- The final concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the average weight of the mice.
- The recommended injection volume for subcutaneous administration in mice is 5-10 $\mu\text{L/g}$ of body weight. For a 20-25 g mouse, a total volume of 100-250 μL is appropriate.
- Administration:
 - Administer the prepared **AT-121 hydrochloride** solution subcutaneously in the scruff of the neck or the flank.
 - Use a new sterile syringe and needle for each animal.

Control Groups:

- Vehicle Control: Administer the same volume of the 10% DMSO in saline vehicle without the drug.
- Positive Control: A standard opioid analgesic, such as morphine (e.g., 5-10 mg/kg, s.c.), can be used as a positive control to validate the experimental model.

Protocol 2: Assessment of Antinociceptive Effects using the Hot Plate Test

The hot plate test is a common method to evaluate the analgesic effects of compounds against thermal stimuli.

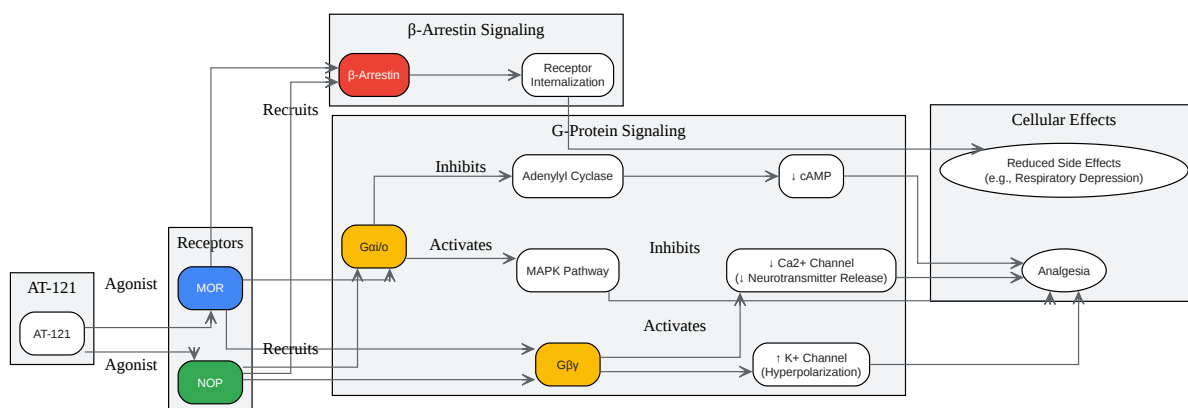
Materials:

- Hot plate apparatus with adjustable temperature
- Plexiglas cylinder to confine the mouse on the hot plate
- Timer
- Prepared **AT-121 hydrochloride** solution, vehicle, and positive control

Procedure:

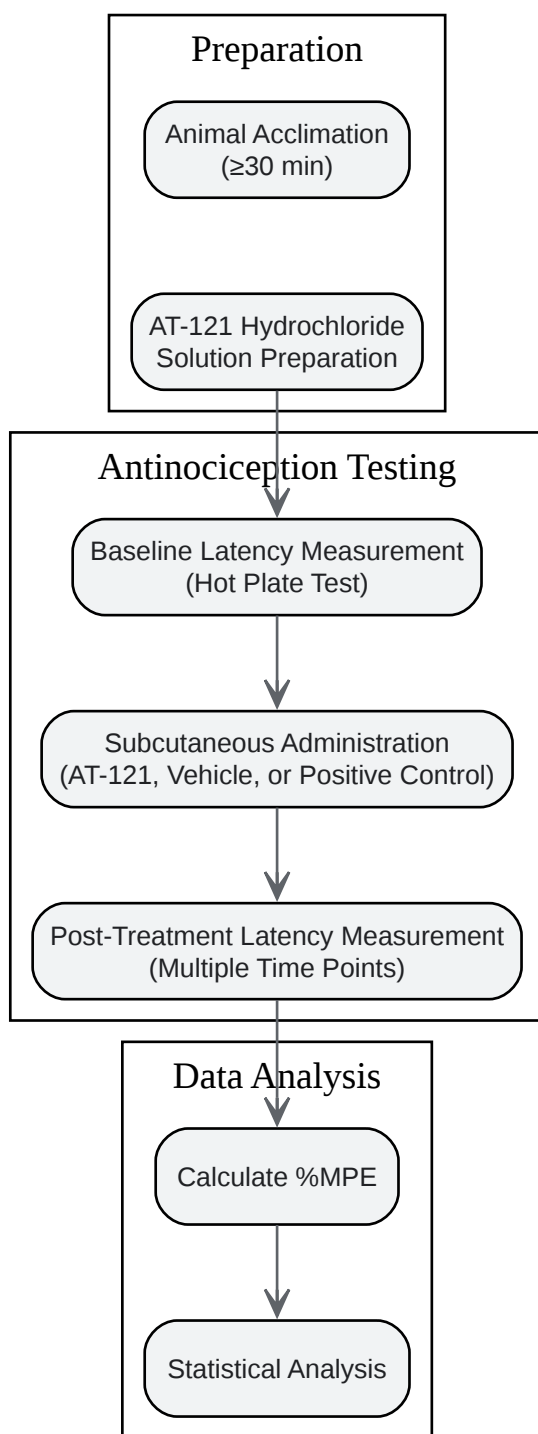
- Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
- Baseline Latency:
 - Set the hot plate temperature to a constant, non-damaging temperature (e.g., $55 \pm 0.5^{\circ}\text{C}$).
 - Gently place each mouse on the hot plate and immediately start the timer.
 - Record the latency (in seconds) for the mouse to exhibit a nociceptive response, such as licking its hind paws or jumping.
 - To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the mouse does not respond within the cut-off time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.
 - Remove mice that do not exhibit a baseline latency within a predetermined range (e.g., 10-20 seconds) from the study.
- Drug Administration:
 - Administer **AT-121 hydrochloride**, vehicle, or positive control subcutaneously as described in Protocol 1.
- Post-Treatment Latency:
 - At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency as described in the baseline measurement.
- Data Analysis:
 - The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the following formula: $\%MPE = [(Post\text{-}drug\text{ latency} - Baseline\text{ latency}) / (Cut\text{-}off\text{ time} - Baseline\text{ latency})] \times 100$

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Signaling pathway of the bifunctional MOR/NOP agonist AT-121.



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Caption: Experimental workflow for assessing the antinociceptive effects of AT-121.

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